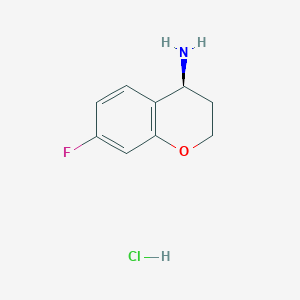

(S)-7-Fluorochroman-4-amine hydrochloride

説明

The exact mass of the compound (S)-7-Fluorochroman-4-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (S)-7-Fluorochroman-4-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-7-Fluorochroman-4-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTOXKACXYHMVON-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2=C([C@H]1N)C=CC(=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392219-37-2 | |

| Record name | (4S)-7-fluoro-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Significance of the Chroman Scaffold

An In-depth Technical Guide to (S)-7-Fluorochroman-4-amine Hydrochloride: Synthesis, Properties, and Therapeutic Potential

This guide provides a comprehensive technical overview of (S)-7-Fluorochroman-4-amine hydrochloride, a chiral molecule of significant interest in medicinal chemistry. We will delve into its physicochemical properties, explore a detailed, field-proven synthetic methodology, and discuss its potential applications in drug discovery, grounded in the established biological activities of the chroman-4-amine scaffold.

The chroman-4-one scaffold is recognized as a "privileged structure" in the field of drug discovery.[1] These frameworks are key components in a multitude of biologically active compounds, making them attractive starting points for the design of novel therapeutics.[1] Chroman-4-amine derivatives, in particular, have garnered attention for their potential to modulate biological targets implicated in a range of pathologies.

(S)-7-Fluorochroman-4-amine hydrochloride represents a specific, enantiomerically pure derivative within this class. The introduction of a fluorine atom at the 7-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, binding affinity, and membrane permeability. The stereochemistry at the 4-position is crucial, as different enantiomers of a chiral drug can exhibit vastly different biological activities and safety profiles.

While extensive public data on the specific biological targets of (S)-7-Fluorochroman-4-amine is limited, the broader class of chroman derivatives has been investigated for a range of pharmacological activities, including anticancer, antioxidant, and anti-inflammatory effects.[2]

Physicochemical Properties and Identification

A clear understanding of the physicochemical properties of (S)-7-Fluorochroman-4-amine hydrochloride is essential for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Data and Identifiers

| Property | Value | Source(s) |

| IUPAC Name | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | N/A |

| CAS Number | 191608-21-6 (for the racemic hydrochloride)[3] | [3] |

| 1018978-91-0 (for the (S)-free amine)[4] | [4] | |

| Molecular Formula | C₉H₁₁ClFNO | [3] |

| Molecular Weight | 203.64 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥97% | [5] |

Note on CAS Numbers: It is important to note that the CAS number 191608-21-6 is often assigned to the racemic mixture of 7-Fluorochroman-4-amine hydrochloride.[3] The specific (S)-enantiomer as a free amine is identified by CAS number 1018978-91-0.[4] Researchers should verify the stereochemical purity of their sample through appropriate analytical techniques.

Asymmetric Synthesis of (S)-7-Fluorochroman-4-amine Hydrochloride

The synthesis of enantiomerically pure (S)-7-Fluorochroman-4-amine hydrochloride is a multi-step process that requires careful control of stereochemistry. The following protocol is a representative and logical pathway, constructed from established methodologies for the synthesis of chiral chromanols and subsequent amination.[6][7]

Synthetic Workflow Overview

The overall synthetic strategy involves the formation of the key intermediate, 7-Fluorochroman-4-one, followed by an asymmetric reduction to the corresponding (S)-alcohol. The chiral alcohol is then converted to the target amine, and finally, the hydrochloride salt is formed.

Caption: Synthetic workflow for (S)-7-Fluorochroman-4-amine HCl.

Experimental Protocol

Step 1: Synthesis of 7-Fluorochroman-4-one (B)

This step involves the intramolecular Friedel-Crafts acylation of a suitable precursor derived from 3-fluorophenol.

-

Materials: 3-(3-Fluorophenoxy)propanoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

To a mechanically stirred solution of polyphosphoric acid at 80°C, slowly add 3-(3-fluorophenoxy)propanoic acid.

-

Heat the reaction mixture to 100°C and maintain for 2-3 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield 7-Fluorochroman-4-one.

-

Step 2: Asymmetric Synthesis of (S)-7-Fluorochroman-4-ol (C)

The enantioselective reduction of the prochiral ketone is the key stereochemistry-defining step. Asymmetric transfer hydrogenation using a chiral ruthenium catalyst is a highly effective method.[6]

-

Materials: 7-Fluorochroman-4-one, chiral Ru-complex (e.g., [RuCl((S,S)-TsDPEN)(p-cymene)]), formic acid/triethylamine azeotrope, dichloromethane (DCM).

-

Procedure:

-

In a reaction vessel, dissolve 7-Fluorochroman-4-one and the chiral Ru-catalyst (typically 0.1-1 mol%) in dichloromethane.

-

Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio) as the hydrogen source.

-

Stir the reaction mixture at 40°C for 18-24 hours. Monitor for completion by TLC or HPLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the product by column chromatography to obtain (S)-7-Fluorochroman-4-ol. The enantiomeric excess should be determined by chiral HPLC.

-

Step 3: Conversion to (S)-7-Fluorochroman-4-amine (F)

A common and reliable method for converting a chiral alcohol to the corresponding amine with inversion of stereochemistry (Walden inversion) proceeds through an azide intermediate.

-

Materials: (S)-7-Fluorochroman-4-ol, methanesulfonyl chloride (MsCl), triethylamine (TEA), sodium azide (NaN₃), lithium aluminum hydride (LAH) or H₂/Pd-C, tetrahydrofuran (THF), dimethylformamide (DMF).

-

Procedure (Mesylation and Azide Displacement):

-

Dissolve (S)-7-Fluorochroman-4-ol in THF and cool to 0°C.

-

Add triethylamine followed by the dropwise addition of methanesulfonyl chloride.

-

Allow the reaction to warm to room temperature and stir until the alcohol is fully consumed.

-

Work up the reaction and isolate the crude mesylate (D).

-

Dissolve the crude mesylate in DMF and add sodium azide.

-

Heat the mixture to 80-90°C and stir for several hours until the mesylate is consumed. This displacement reaction proceeds with an inversion of stereochemistry to yield (R)-7-Fluorochroman-4-azide (E).

-

-

Procedure (Azide Reduction):

-

Dissolve the crude azide (E) in THF.

-

Carefully add this solution to a stirred suspension of lithium aluminum hydride in THF at 0°C.

-

Allow the reaction to warm to room temperature and stir until the azide is fully reduced.

-

Alternatively, the azide can be reduced by catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Quench the reaction carefully and perform an aqueous workup to isolate the crude (S)-7-Fluorochroman-4-amine (F).

-

Step 4: Formation of the Hydrochloride Salt (G)

-

Materials: (S)-7-Fluorochroman-4-amine, HCl in diethyl ether or isopropanol.

-

Procedure:

-

Dissolve the purified (S)-7-Fluorochroman-4-amine in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of HCl in diethyl ether or isopropanol with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (S)-7-Fluorochroman-4-amine hydrochloride (G).

-

Potential Applications and Biological Context

While specific bioactivity data for (S)-7-Fluorochroman-4-amine is not extensively reported in peer-reviewed literature, the chroman-4-amine scaffold is a recurring motif in compounds targeting the central nervous system and other therapeutic areas.

Sources

- 1. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 7-Fluorochroman-4-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 4. appchemical.com [appchemical.com]

- 5. (R)-7-Fluorochroman-4-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Whitepaper: Physicochemical Profiling and Methodological Validation of (S)-7-Fluorochroman-4-amine Hydrochloride

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorine and the utilization of stereochemically pure bicyclic scaffolds are foundational to rational drug design. (S)-7-Fluorochroman-4-amine hydrochloride is a highly versatile, chiral building block frequently deployed to introduce conformationally restricted amine pharmacophores into lead compounds.

This whitepaper provides an in-depth technical analysis of the molecular weight, physicochemical properties, and the causality behind the synthetic and analytical methodologies used to validate this specific compound. By examining the transition from the free base to the hydrochloride salt, we establish a self-validating framework for ensuring structural integrity, isotopic mass accuracy, and enantiomeric purity.

Physicochemical Profiling & Molecular Weight Analysis

Understanding the exact molecular weight and isotopic distribution of (S)-7-Fluorochroman-4-amine hydrochloride is critical for downstream mass spectrometry (LC-MS) validation and stoichiometric calculations during library synthesis.

The compound exists in two primary states: the free base and the hydrochloride (HCl) salt. The free base, (S)-7-fluorochroman-4-amine (CAS: 1018978-91-0) [1], has a molecular formula of C9H10FNO and a molecular weight of 167.18 g/mol . However, primary amines in drug discovery are notoriously susceptible to oxidation and often exhibit poor aqueous solubility.

To mitigate this, the amine is protonated using hydrochloric acid to form the hydrochloride salt (CAS: 1392219-37-2) [2]. The addition of HCl (MW: 36.46 g/mol ) shifts the molecular formula to C9H11ClFNO , resulting in a final molecular weight of 203.64 g/mol .

Quantitative Data Summary

| Physicochemical Parameter | (S)-7-Fluorochroman-4-amine (Free Base) | (S)-7-Fluorochroman-4-amine HCl (Salt) |

| CAS Number | 1018978-91-0 | 1392219-37-2 |

| Molecular Formula | C9H10FNO | C9H11ClFNO |

| Molecular Weight | 167.18 g/mol | 203.64 g/mol |

| Monoisotopic Mass | 167.0746 Da | 203.0513 Da |

| Physical State | Liquid / Low-melting solid | Crystalline Solid |

| Primary Utility | Intermediate synthesis | Long-term storage & biological assays |

Causality in Molecular Design

-

The 7-Fluoro Substitution: The fluorine atom (van der Waals radius 1.47 Å) acts as a bioisostere for hydrogen (1.20 Å). Its high electronegativity lowers the pKa of the adjacent amine, enhancing membrane permeability, while simultaneously blocking cytochrome P450-mediated oxidation at the 7-position of the chroman ring [3].

-

The Hydrochloride Salt: Salification is not merely a formulation step; it is a chemical necessity. The ionic lattice of the HCl salt drastically increases the melting point, converting a difficult-to-handle oil into a free-flowing crystalline powder, thereby ensuring batch-to-batch stoichiometric precision.

Synthetic Methodology & Salification Protocol

The generation of the pure (S)-enantiomer hydrochloride salt requires a highly controlled, stereoselective workflow. Below is the step-by-step methodology, detailing the causality behind each experimental choice.

Fig 1. Enzymatic asymmetric synthesis and salification workflow for (S)-7-Fluorochroman-4-amine HCl.

Step-by-Step Salification Protocol

-

Anhydrous Dissolution: Dissolve 1.0 equivalent of (S)-7-fluorochroman-4-amine free base (167.18 mg, 1.0 mmol) in 5.0 mL of anhydrous methyl tert-butyl ether (MTBE).

-

Causality: Anhydrous aprotic solvents are strictly required to prevent the formation of hydrates, which would alter the final molecular weight and complicate elemental analysis.

-

-

Controlled Acid Addition: Chill the solution to 0°C under an argon atmosphere. Dropwise, add 1.2 equivalents of 4.0 M HCl in 1,4-dioxane (0.3 mL, 1.2 mmol).

-

Causality: The low temperature controls the exothermic protonation of the primary amine, preventing thermal degradation. Dioxane is chosen over aqueous HCl to maintain a strictly anhydrous environment.

-

-

Crystallization and Isolation: Stir the mixture for 1 hour at 0°C. A white precipitate will form immediately. Filter the suspension under a vacuum using a sintered glass funnel.

-

Causality: The ionic hydrochloride salt (MW: 203.64 g/mol ) is highly insoluble in non-polar ethereal solvents. This drives the reaction to absolute completion via Le Chatelier's principle.

-

-

Purification: Wash the filter cake with 2 x 2.0 mL of cold, anhydrous MTBE and dry under high vacuum (0.1 mbar) for 12 hours.

-

Causality: Washing removes any unreacted free base and residual dioxane, ensuring the final product strictly adheres to the theoretical molecular weight without solvent adducts.

-

Analytical Characterization (Self-Validating System)

To guarantee that the isolated compound is exactly 203.64 g/mol and maintains >99% enantiomeric excess (ee), a self-validating analytical matrix is employed. This system uses orthogonal techniques so that the failure of one parameter (e.g., mass) automatically triggers a failure in the overall batch release.

Fig 2. Self-validating analytical workflow for exact mass and chiral purity confirmation.

Step-by-Step Analytical Protocol

-

LC-HRMS (Liquid Chromatography - High-Resolution Mass Spectrometry):

-

Method: Inject 1 µL of a 10 µg/mL solution into an ESI-TOF mass spectrometer operating in positive ion mode.

-

Validation Metric: The mass spectrometer will strip the chloride ion and protonate the free base. The theoretical exact mass of the free base is 167.0746 Da. The system must detect the [M+H]+ pseudo-molecular ion at exactly m/z 168.082 . A deviation of >5 ppm invalidates the batch.

-

-

Chiral HPLC (High-Performance Liquid Chromatography):

-

Method: Run the sample on a Chiralpak AD-H column using Hexane/Isopropanol/Diethylamine (90:10:0.1) as the mobile phase.

-

Validation Metric: The (S)-enantiomer must elute as a single peak with an area under the curve (AUC) representing >99% of the total signal. Diethylamine is added to the mobile phase to suppress peak tailing caused by the amine group.

-

-

Multinuclear NMR ( 1H and 19F ):

-

Method: Dissolve 10 mg of the salt in DMSO−d6 .

-

Validation Metric: The 19F NMR must show a single distinct multiplet (due to coupling with adjacent aromatic protons), confirming the regiochemistry of the fluorine at the 7-position. The 1H NMR must show a broad singlet integrating to 3 protons ( NH3+ ), confirming the successful formation of the hydrochloride salt rather than the free base.

-

References

-

Swallow, S. (2015). "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 54, 65-133. Available at:[Link]

Enantioselective Synthesis and Chiral Resolution of (S)-7-Fluorochroman-4-amine Hydrochloride: A Comprehensive Technical Guide

Executive Summary & Strategic Rationale

The chiral building block (S)-7-fluorochroman-4-amine hydrochloride is a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs), notably in the development of ERK1/2 inhibitors for oncology[1] and Jak3 inhibitors for immunosuppression[2]. The presence of the fluorine atom at the 7-position enhances the metabolic stability and lipophilicity of the resulting pharmacophore, while the strict (S)-stereocenter is often mandatory for target-receptor binding affinity.

This whitepaper details a highly reproducible, self-validating synthetic pathway. Rather than relying on expensive asymmetric metal catalysis, the most scalable industrial route leverages the construction of the achiral chromanone core, followed by reductive amination and a highly selective enzymatic kinetic resolution.

Retrosynthetic Analysis & Pathway Design

The retrosynthetic disconnection of (S)-7-fluorochroman-4-amine hydrochloride reveals a logical progression from readily available precursors:

-

Salt Formation: Disconnection of the hydrochloride salt yields the free (S)-amine.

-

Chiral Resolution: The (S)-amine is derived from the racemic 7-fluorochroman-4-amine via enzymatic kinetic resolution.

-

Reductive Amination: The racemic amine is traced back to 7-fluorochroman-4-one via an oxime intermediate.

-

Intramolecular Cyclization: The chromanone core is formed via the Friedel-Crafts-type cyclization of 3-(3-fluorophenoxy)propionic acid, which is synthesized from 3-fluorophenol.

Figure 1: Retrosynthetic and forward synthetic pathway for (S)-7-fluorochroman-4-amine HCl.

Step-by-Step Experimental Methodologies

The following protocols represent a field-proven, self-validating system. Each step includes mechanistic causality to ensure researchers understand the thermodynamic and kinetic driving forces behind the experimental choices.

Phase 1: Synthesis of 7-Fluorochroman-4-one

To avoid the formation of unwanted regioisomers commonly seen with harsh polyphosphoric acid (PPA) cyclizations, this protocol utilizes a two-step acid chloride formation followed by trifluoromethanesulfonic acid (TfOH) mediated cyclization[3].

Protocol:

-

Acid Chloride Formation: Dissolve 3-(3-fluorophenoxy)propionic acid (2.2 g, 0.011 mol) in anhydrous toluene (25 mL). Add thionyl chloride (4.0 mL, 0.054 mol) dropwise.

-

Reflux: Heat the solution at reflux for 1.5 hours. The evolution of HCl and SO₂ gas drives the reaction to completion (Le Chatelier's principle). Concentrate in vacuo to remove excess thionyl chloride.

-

Cyclization: Dissolve the crude acid chloride in anhydrous CHCl₃ (25 mL) and cool strictly to −65 °C to prevent intermolecular polymerization.

-

Catalysis: Dropwise add trifluoromethanesulfonic acid (1.5 mL, 0.017 mol). Allow the mixture to warm to room temperature slowly. The superacidic TfOH facilitates a highly regioselective intramolecular Friedel-Crafts acylation.

-

Workup: Quench with ice water, extract with dichloromethane, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield 7-fluorochroman-4-one[3].

Phase 2: Oxime Formation and Reduction to Racemic Amine

Direct reductive amination of chromanones can suffer from low yields due to the steric hindrance of the bicyclic system. A stepwise oxime formation followed by reduction is highly reliable[4].

Protocol:

-

Oxime Formation: To a solution of 7-fluorochroman-4-one (2.0 g, 12 mmol) in pyridine (25 mL), add hydroxylamine hydrochloride (1.7 g, 24 mmol) at 25 °C. Stir for 1 hour. Pyridine acts as both solvent and base to neutralize the HCl, pushing the equilibrium toward the oxime[4].

-

Isolation: Dilute with water (50 mL) and extract with ethyl acetate (2 x 100 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 7-fluorochroman-4-one oxime.

-

Reduction: Dissolve the oxime (3.01 mmol) in ethanol (20 mL). Add Zn dust (1.97 g, 30.1 mmol) followed by the slow addition of 1N HCl. Stir at ambient temperature for 4 hours. The dissolving metal reduction cleanly cleaves the N-O bond without reducing the aromatic ring[5].

-

Workup: Filter through Celite® to remove zinc salts. Adjust the aqueous layer to pH >10 using NaOH, and extract the free amine with ethyl acetate[5].

Phase 3: Enzymatic Kinetic Resolution

Achieving the strict (S)-configuration is accomplished via enzymatic kinetic resolution. The lipase Novozyme 435 (immobilized Candida antarctica lipase B) selectively acylates the (R)-enantiomer, leaving the desired (S)-enantiomer untouched[6].

Protocol:

-

Reaction Setup: Suspend racemic 7-fluorochroman-4-amine (3.40 g) and methyl 2-methoxyacetate (2.44 g) in anhydrous tert-butyl methyl ether (MTBE) (75 mL).

-

Enzyme Addition: Add Novozyme 435 (0.68 g).

-

Kinetic Resolution: Heat the mixture at reflux under argon for 2 hours. The enzyme selectively catalyzes the transamidation of the (R)-amine with methyl 2-methoxyacetate.

-

Separation: Filter off the immobilized enzyme. Concentrate the filtrate and separate the unreacted (S)-7-fluorochroman-4-amine (free base) from the acylated (R)-amide via silica gel chromatography (using an EtOAc/Hexane gradient)[6].

Figure 2: Workflow for the enzymatic kinetic resolution of racemic chroman-4-amine.

Phase 4: Hydrochloride Salt Formation

Converting the free base to the hydrochloride salt improves chemical stability, handling, and aqueous solubility for biological assays[7].

Protocol:

-

Dissolve the purified (S)-7-fluorochroman-4-amine in anhydrous diethyl ether or THF.

-

Slowly bubble anhydrous HCl gas through the solution (or add a stoichiometric amount of 2M HCl in diethyl ether) at 0 °C.

-

The (S)-7-fluorochroman-4-amine hydrochloride will precipitate as a white crystalline solid.

-

Filter, wash with cold ether, and dry under high vacuum[7].

Quantitative Data: Resolution Strategy Comparison

While enzymatic resolution is highly efficient, classical diastereomeric salt resolution using chiral acids (e.g., D-(-)-Tartaric acid) is an alternative[8]. The table below summarizes the quantitative metrics of these approaches based on process chemistry standards.

| Resolution Method | Resolving Agent | Target Enantiomer | Typical Yield (Max 50%) | Enantiomeric Excess (ee) | Scalability / Notes |

| Enzymatic Kinetic | Novozyme 435 + Methyl 2-methoxyacetate | (S)-Amine (Unreacted) | 42 - 46% | > 98% | Excellent. Enzyme is easily filtered and recycled. Requires chromatography to separate amide[6]. |

| Diastereomeric Salt | D-(-)-Tartaric Acid | (S)-Amine Tartrate | 35 - 40% | 90 - 95% | Good for multi-kilogram scale. Requires multiple recrystallizations to achieve high optical purity[8]. |

| Asymmetric Catalysis | Ru-Catalyzed Transfer Hydrogenation | (S)-Amine | N/A (Direct Synthesis) | ~ 92% | High catalyst cost. Often requires specialized high-pressure equipment. |

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. WO2006108103A1 - Purine and imidazopyridine derivatives for immunosuppression - Google Patents [patents.google.com]

- 3. US20050038032A1 - Quinoxaline compounds - Google Patents [patents.google.com]

- 4. WO2023144793A1 - Pol theta inhibitors - Google Patents [patents.google.com]

- 5. DK2920166T3 - SUITABLE BICYCLIC UREA, THIOUREA, GUANIDINE AND CYANOGUANIDE COMPOUNDS FOR PAIN TREATMENT - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]

- 8. 12-chloro-3,3,6,6,9,9,12-heptamethyl-1-(trimethylsilyl)-1,4,7,10-tridecatetrayne - CAS号 98127-85-6 - 摩熵化学 [molaid.com]

Chiral Synthesis of 7-Fluorochroman-4-amine: A Definitive Technical Guide

Executive Summary & Pharmacological Context

The chroman-4-amine scaffold is a privileged pharmacophore in modern drug discovery. Specifically, 7-fluorochroman-4-amine and its derivatives are critical chiral building blocks in the synthesis of potent Extracellular Signal-Regulated Kinase (ERK) inhibitors for oncology 1 and Tropomyosin receptor kinase A (TrkA) inhibitors for the management of chronic and neuropathic pain 2.

Because biological targets are inherently chiral, the enantiomeric purity of the chroman-4-amine core directly dictates receptor binding affinity and pharmacokinetic behavior. This guide details a highly stereoselective, scalable, and self-validating synthetic workflow for the preparation of enantiopure 7-fluorochroman-4-amine, prioritizing the Ellman auxiliary methodology over legacy asymmetric reduction techniques.

Strategic Pathway Selection & Mechanistic Rationale

Historically, the synthesis of chiral chroman-4-amines relied on the Corey-Bakshi-Shibata (CBS) reduction of chroman-4-ones to yield chiral alcohols, followed by a Mitsunobu azide inversion and subsequent reduction 3. While effective, this route introduces severe safety liabilities at scale due to the explosive nature of the azide intermediate and the potential for partial racemization during the SN2 inversion step.

To bypass these limitations, modern process chemistry employs Ellman’s chiral auxiliary (tert-butanesulfinamide) 4. This approach directly installs the amine functionality with exceptional stereocontrol. The bulky tert-butyl group of the sulfinamide dictates a rigid six-membered transition state during hydride reduction, effectively shielding one face of the imine and forcing nucleophilic attack exclusively from the opposite trajectory.

Figure 1: Logical decision tree for the chiral synthesis of 7-fluorochroman-4-amine.

Quantitative Optimization Data

The choice of reducing agent in the Ellman route is the primary determinant of diastereomeric excess (d.e.). The table below summarizes the causality between the steric bulk of the hydride source and the resulting stereochemical outcome.

Table 1: Effect of Reducing Agents on the Diastereoselective Reduction of 7-Fluoro-N-(tert-butylsulfinyl)chroman-4-imine

| Reducing Agent | Solvent | Temp (°C) | Yield (%) | d.e. (%) | Mechanistic Causality |

| NaBH₄ | THF/MeOH | -50 to RT | 82 | 85 | Small hydride size allows minor competitive attack from the shielded face. |

| L-Selectride | THF | -78 | 76 | >98 | Massive steric bulk forces 100% facial selectivity; ideal for pharmaceutical purity. |

| DIBAL-H | THF | -78 | 65 | 70 | Competing Lewis acidity disrupts the rigid coordination state of the sulfinyl group. |

Experimental Workflow & Step-by-Step Protocol

The following protocol outlines the synthesis of (S)-7-fluorochroman-4-amine hydrochloride starting from commercially available 7-fluorochroman-4-one 5.

Figure 2: Synthetic workflow for the Ellman auxiliary-mediated synthesis of (S)-7-fluorochroman-4-amine.

Step 1: Imine Condensation

Objective: Form the chiral N-sulfinyl imine intermediate.

-

Charge a flame-dried, argon-purged flask with 7-fluorochroman-4-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.2 eq).

-

Suspend the reagents in anhydrous THF (0.5 M concentration).

-

Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 eq) dropwise at room temperature.

-

Causality Note: Ti(OEt)₄ serves a dual purpose. It acts as a Lewis acid to activate the recalcitrant chromanone carbonyl, and it irreversibly scavenges the water byproduct to drive the condensation equilibrium forward.

-

-

Heat the reaction mixture to 60°C and stir for 18 hours.

-

Quench the reaction by pouring it into an equal volume of brine under vigorous stirring. Filter the resulting white TiO₂ suspension through a pad of Celite and wash thoroughly with EtOAc.

-

Validation Checkpoint: ¹H NMR of the crude concentrated organic layer must show the disappearance of the ketone carbonyl and the emergence of a sharp singlet at ~1.25 ppm, corresponding to the tert-butyl group of the newly formed imine.

Step 2: Diastereoselective Reduction

Objective: Stereospecifically reduce the imine to the sulfinamide.

-

Dissolve the crude N-sulfinyl imine in anhydrous THF and cool the system to -78°C using a dry ice/acetone bath.

-

Slowly add L-Selectride (1.5 eq, 1.0 M in THF) dropwise over 30 minutes to maintain the internal temperature below -70°C.

-

Causality Note: The extreme steric bulk of the tri-sec-butylborohydride (L-Selectride) prevents it from approaching the imine from the face occupied by the tert-butylsulfinyl group. It is forced to deliver the hydride from the opposite face, yielding the (S, Rs)-diastereomer with >98% d.e.

-

-

Stir at -78°C for 4 hours, then slowly warm to room temperature.

-

Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

-

Validation Checkpoint: LC-MS should indicate a single major peak corresponding to the mass of the sulfinamide ([M+H]⁺ = 272.1). Chiral HPLC is used here to confirm the d.e. is >98% before proceeding to cleavage.

Step 3: Auxiliary Cleavage & Salt Formation

Objective: Remove the chiral auxiliary to isolate the enantiopure primary amine.

-

Dissolve the purified sulfinamide in anhydrous methanol (0.2 M).

-

Add a solution of 4M HCl in dioxane (3.0 eq) at 0°C.

-

Causality Note: Acidic solvolysis selectively cleaves the labile N-S bond. The chroman ether linkage and the C-F bond remain completely unaffected under these specific anhydrous acidic conditions.

-

-

Stir the mixture at room temperature for 2 hours.

-

Concentrate the solvent under reduced pressure. Triturate the resulting solid with cold diethyl ether to remove the volatile sulfinate byproducts.

-

Filter and dry the solid under high vacuum to yield (S)-7-fluorochroman-4-amine hydrochloride as a white crystalline powder.

-

Validation Checkpoint: ¹H NMR (in DMSO-d₆) will show the loss of the tert-butyl singlet and the appearance of a broad integration of 3H at ~8.5 ppm representing the primary ammonium salt (-NH₃⁺). The final enantiomeric excess (e.e.) must be verified via chiral HPLC of the free-based analytical sample (>99% e.e. expected).

References

-

Efficient and general asymmetric syntheses of (R)-chroman-4-amine salts Source: Tetrahedron Letters (via ResearchGate) URL:3

-

Regioselective Aryne Annulations of N-Tosyl-2-enamides and N-tert-Butylsulfinyl-2-enamides for the Construction of Dihydroquinolin-4-one and Chroman-4-imine Units Source: Organic Letters - ACS Publications URL:4

-

WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain Source: Google Patents URL:2

-

US9023865B2 - Compounds that are ERK inhibitors Source: Google Patents URL:1

-

7-Fluorochroman-4-one | 113209-68-0 Source: Sigma-Aldrich URL:5

Sources

- 1. US9023865B2 - Compounds that are ERK inhibitors - Google Patents [patents.google.com]

- 2. WO2014078454A1 - Bicyclic urea, thiourea, guanidine and cyanoguanidine compounds useful for the treatment of pain - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 7-Fluorochroman-4-one | 113209-68-0 [sigmaaldrich.com]

Spectroscopic data of (S)-7-Fluorochroman-4-amine hydrochloride

An In-Depth Technical Guide to the Spectroscopic Characterization of (S)-7-Fluorochroman-4-amine Hydrochloride

Abstract

Introduction and Molecular Structure

(S)-7-Fluorochroman-4-amine hydrochloride is a derivative of the chromane scaffold, a privileged structure found in a variety of biologically active compounds. The incorporation of a fluorine atom at the 7-position can significantly modulate physicochemical properties such as lipophilicity and metabolic stability, making it an attractive building block for novel therapeutics. The amine at the C4 position introduces a chiral center, the specific (S)-configuration of which can be critical for biological activity.

The hydrochloride salt form is common for amine-containing compounds, enhancing their stability and aqueous solubility. Spectroscopic characterization is the cornerstone of chemical synthesis, providing unambiguous confirmation of a molecule's identity and purity. This guide explains the causal links between the molecular structure of (S)-7-Fluorochroman-4-amine hydrochloride and its expected spectral output.

Figure 1: Structure of (S)-7-Fluorochroman-4-amine hydrochloride with IUPAC numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (S)-7-Fluorochroman-4-amine hydrochloride, both ¹H and ¹³C NMR will provide critical information, with the fluorine atom serving as a key diagnostic probe through spin-spin coupling.

¹H NMR Spectroscopy

Expertise & Causality: The proton NMR spectrum will allow for the complete assignment of all non-exchangeable protons. The presence of the chiral center at C4 renders the geminal protons at C2 and C3 diastereotopic, meaning they are chemically non-equivalent and will appear as distinct signals, each coupling to the other (geminal coupling) and to adjacent protons (vicinal coupling). The protons on the aromatic ring will exhibit splitting patterns influenced not only by their neighbors but also by long-range coupling to the fluorine at C7. The amine protons are expected to be broad and may exchange with D₂O.

Expected Spectral Features:

| Proton(s) | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H5, H6, H8 | 6.5 - 7.5 | m | JHH, JHF | Aromatic region; complex multiplets due to ortho, meta, and fluorine couplings. |

| H4 | ~4.5 | m | J_H4-H3a, J_H4-H3b | Benzylic proton adjacent to the amine, shifted downfield. |

| H2a, H2b | 4.2 - 4.6 | m | J_H2a-H2b, J_H2-H3 | Diastereotopic protons adjacent to the ether oxygen, shifted downfield. |

| H3a, H3b | 2.0 - 2.5 | m | J_H3a-H3b, J_H3-H2, J_H3-H4 | Diastereotopic protons adjacent to the chiral center. |

| NH₃⁺ | 8.0 - 9.0 | br s | - | Broad signal for the ammonium protons; chemical shift is concentration and solvent dependent. |

Table 1: Predicted ¹H NMR Spectral Data for (S)-7-Fluorochroman-4-amine hydrochloride (in DMSO-d₆).

Experimental Protocol: ¹H NMR Spectroscopy

Trustworthiness: This protocol ensures high-quality, reproducible data by defining key acquisition parameters.

-

Sample Preparation: Dissolve 5-10 mg of (S)-7-Fluorochroman-4-amine hydrochloride in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for hydrochloride salts as it solubilizes the sample well and allows for the observation of the NH protons.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K.

-

Spectral Width: 0-12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

Processing: Apply a line broadening (LB) of 0.3 Hz and perform Fourier transformation, followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic environment of each carbon. The most diagnostic feature will be the C-F coupling. The carbon directly attached to the fluorine (C7) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons two (C6, C8) and three (C5, C8a) bonds away will also show smaller doublet splittings (²JCF and ³JCF, respectively), which is definitive evidence for the fluorine's position on the aromatic ring.

Expected Spectral Features:

| Carbon(s) | Expected Chemical Shift (δ, ppm) | Multiplicity (due to F) | Coupling Constant (J, Hz) | Rationale |

| C7 | 158 - 162 | d | ¹JCF ≈ 245 | Aromatic carbon directly bonded to fluorine; large downfield shift and coupling. |

| C8a | 150 - 155 | d | ³JCF ≈ 8 | Aromatic carbon ortho to the ether oxygen. |

| C5 | 125 - 130 | d | ³JCF ≈ 8 | Aromatic carbon. |

| C4a | 118 - 122 | s | - | Aromatic carbon at the ring junction. |

| C6 | 115 - 120 | d | ²JCF ≈ 22 | Aromatic carbon ortho to fluorine. |

| C8 | 105 - 110 | d | ²JCF ≈ 25 | Aromatic carbon ortho to fluorine. |

| C2 | 65 - 70 | s | - | Aliphatic carbon adjacent to the ether oxygen. |

| C4 | 45 - 50 | s | - | Aliphatic carbon bearing the amine group. |

| C3 | 28 - 33 | s | - | Aliphatic carbon. |

Table 2: Predicted ¹³C NMR Spectral Data for (S)-7-Fluorochroman-4-amine hydrochloride (in DMSO-d₆).

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).

-

Acquisition Parameters:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Temperature: 298 K.

-

Spectral Width: 0-200 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096, as ¹³C has low natural abundance.

-

-

Processing: Apply a line broadening (LB) of 1-2 Hz. Perform Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry is used to determine the molecular weight and elemental formula of a compound. For (S)-7-Fluorochroman-4-amine hydrochloride, a soft ionization technique like Electrospray Ionization (ESI) is ideal.[1][2] In the ESI source, the hydrochloride salt will dissociate, and the free amine will be protonated, resulting in the observation of the pseudomolecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) can confirm the elemental formula to within a few parts per million (ppm), providing strong evidence of the compound's identity.

Expected Data:

| Ion | Formula | Calculated m/z | Type |

| [M+H]⁺ | C₉H₁₁FNO⁺ | 168.0819 | Pseudomolecular Ion (Monoisotopic) |

Table 3: Predicted High-Resolution Mass Spectrometry Data.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

-

Instrument: Use a Q-TOF, Orbitrap, or FT-ICR mass spectrometer for high-resolution analysis.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

ESI Source Parameters:

-

Ionization Mode: Positive.

-

Capillary Voltage: 3.0 - 4.0 kV.

-

Drying Gas (N₂): Flow rate and temperature optimized to desolvate the ions (e.g., 8 L/min, 325 °C).

-

Nebulizer Pressure: 30-40 psi.

-

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Use an internal calibrant (lock mass) to ensure high mass accuracy.

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[3] For this compound, the IR spectrum will be dominated by vibrations from the ammonium salt, the C-F bond, the aromatic ring, and the C-O ether linkage. The N-H stretching region for the R-NH₃⁺ group is particularly diagnostic, appearing as a broad, strong absorption.

Expected Spectral Features:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 2800-3200 | N-H stretch (ammonium) | Strong, broad | Characteristic absorption for R-NH₃⁺ salts. |

| 3000-3100 | C-H stretch (aromatic) | Medium | C-H bonds on the benzene ring. |

| 2850-2960 | C-H stretch (aliphatic) | Medium | C-H bonds of the CH₂ groups in the chromane ring. |

| ~1600, ~1500 | C=C stretch (aromatic) | Medium-Strong | Benzene ring skeletal vibrations. |

| 1230-1270 | C-F stretch (aryl) | Strong | Strong absorption due to the polarity of the C-F bond. |

| 1200-1250 | C-O stretch (aryl ether) | Strong | Asymmetric C-O-C stretch of the chromane ether. |

Table 4: Predicted Infrared (IR) Absorption Bands.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal (typically diamond or germanium).

-

Instrument: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact and collect the sample spectrum.

-

Parameters: Typically scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.

-

-

Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.

Comprehensive Characterization Workflow

The following workflow illustrates a logical sequence for the complete spectroscopic characterization and identity confirmation of a newly synthesized batch of (S)-7-Fluorochroman-4-amine hydrochloride.

Sources

(S)-7-Fluorochroman-4-amine hydrochloride solubility

Abstract

Solubility is a critical physicochemical property that dictates the developability and bioavailability of a new chemical entity (NCE).[1][2] For ionizable compounds such as (S)-7-Fluorochroman-4-amine hydrochloride, a comprehensive understanding of its solubility profile across a range of physiological and formulation-relevant conditions is paramount. This guide provides a detailed exploration of the theoretical principles and practical methodologies for characterizing the aqueous solubility of this specific amine hydrochloride salt. We delve into the critical distinction between thermodynamic and kinetic solubility, the profound influence of pH and the common-ion effect, and present robust, step-by-step protocols for experimental determination using the gold-standard shake-flask method and high-throughput screening assays. This document is intended for researchers, medicinal chemists, and formulation scientists engaged in the drug discovery and development process.

Introduction: The Central Role of Solubility

In pharmaceutical development, the journey from a promising lead compound to a viable drug product is fraught with challenges, with poor aqueous solubility being a primary cause of failure.[2] An active pharmaceutical ingredient (API) must be in a dissolved state at the site of absorption to exert its therapeutic effect.[2] (S)-7-Fluorochroman-4-amine hydrochloride, as a member of the chroman-4-amine class, represents a scaffold of significant interest in medicinal chemistry.[3] As an amine salt, it is designed for enhanced aqueous solubility compared to its free base form.[4] However, simply forming a hydrochloride salt does not guarantee optimal solubility across all relevant conditions. Factors such as pH, buffer composition, and the solid-state form of the material can dramatically alter its dissolution behavior.[5][6]

This guide serves as a comprehensive resource for accurately characterizing the solubility of (S)-7-Fluorochroman-4-amine hydrochloride, providing the foundational data necessary for informed decision-making in lead optimization, preformulation, and formulation development.

Physicochemical Properties of (S)-7-Fluorochroman-4-amine hydrochloride

A foundational understanding of the molecule's basic properties is essential before embarking on solubility studies.

| Property | Value/Information | Source |

| Molecular Formula | C₉H₁₁ClFNO | [7] |

| Molecular Weight | 203.64 g/mol | [7] |

| Physical Form | Solid | [7] |

| Chemical Class | Primary Amine, Chromane | [7] |

| Purity | Typically ≥95-98% (Varies by supplier) | [7][8] |

| Storage | Sealed in dry, room temperature conditions | [8] |

Theoretical Framework for Amine Hydrochloride Solubility

As a salt of a weak base (the amine) and a strong acid (HCl), the solubility of (S)-7-Fluorochroman-4-amine hydrochloride is governed by several key equilibria.

The Critical Influence of pH

The dissolution of the salt in water establishes an equilibrium between the solid phase and the dissolved ions. The amine cation can further equilibrate with its corresponding free base form, a process that is fundamentally pH-dependent.

The solubility of salts containing basic anions or acidic cations is influenced by the pH of the solution.[9][10] For an amine salt, lowering the pH (increasing H⁺ concentration) will shift the equilibrium towards the protonated (cationic) form, which is generally more soluble. Conversely, increasing the pH will favor the formation of the neutral free base, which is often significantly less soluble and may precipitate out of solution.[10] This pH-dependent solubility is a critical factor to consider, as the compound will traverse different pH environments in the gastrointestinal tract.[11]

Caption: pH-dependent equilibrium of an amine hydrochloride salt.

The Common-Ion Effect

The common-ion effect describes the decrease in solubility of an ionic precipitate when a soluble compound with an ion in common with the precipitate is added to the solution.[12][13] For (S)-7-Fluorochroman-4-amine hydrochloride, the common ion is the chloride ion (Cl⁻).

In environments with a high concentration of chloride ions, such as the gastric fluid in the stomach (approx. 0.1 M HCl), Le Châtelier's principle predicts that the dissolution equilibrium will shift to the left, favoring the solid, undissolved state.[12][14] This can lead to a significant reduction in the salt's solubility compared to its solubility in pure water.[5][13] It is a common misconception that salt formation always enhances solubility; for hydrochloride salts, the common-ion effect in the stomach can sometimes render the free base more soluble at gastric pH.[5]

Kinetic vs. Thermodynamic Solubility: A Critical Distinction

When discussing solubility, it is crucial to differentiate between kinetic and thermodynamic measurements, as they provide different, yet complementary, information.[15]

-

Thermodynamic Solubility (Equilibrium Solubility): This is the true equilibrium concentration of a compound in a saturated solution at a given temperature and pressure.[15] It is determined by allowing the solid compound to equilibrate with the solvent over a prolonged period (e.g., 24-72 hours).[16] This "shake-flask" method is considered the gold standard and is essential for preformulation studies.[17][18] The result typically refers to the most stable, crystalline form of the compound.[19]

-

Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[11][16] This method is rapid, requires very little compound, and is well-suited for high-throughput screening in early drug discovery.[16] However, the results can be misleadingly high because the precipitate formed is often amorphous and has not had time to convert to the more stable, less soluble crystalline form.[19][20] Kinetic solubility data can be influenced by the rate of addition and the concentration of the DMSO stock.[17]

For robust drug development, kinetic assays are useful for ranking early-stage compounds, but thermodynamic solubility data for lead candidates is indispensable.[11][18][19]

Experimental Protocols for Solubility Determination

The following sections provide detailed, self-validating protocols for determining the thermodynamic and kinetic solubility of (S)-7-Fluorochroman-4-amine hydrochloride. The analytical quantification method of choice is High-Performance Liquid Chromatography with UV detection (HPLC-UV), which offers high specificity and sensitivity.[1][17][18]

Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility and is the most rigorous method.[18]

Objective: To determine the maximum dissolved concentration of (S)-7-Fluorochroman-4-amine hydrochloride at equilibrium in various aqueous buffers.

Materials:

-

(S)-7-Fluorochroman-4-amine hydrochloride (solid)

-

HPLC-grade water, acetonitrile, and methanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)

-

Acetate buffer, pH 4.5

-

Calibrated analytical balance

-

2 mL glass vials with screw caps

-

Thermostatic shaker (e.g., 25°C or 37°C)

-

Centrifuge

-

0.22 µm syringe filters (e.g., PVDF)

-

HPLC system with UV detector

-

Calibrated volumetric flasks and pipettes

Workflow Diagram:

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure:

-

Preparation of HPLC Standards: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL). From this stock, create a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by diluting with the mobile phase.

-

Sample Preparation: Weigh an excess amount of solid (S)-7-Fluorochroman-4-amine hydrochloride (aim for at least 2 mg) into a 2 mL glass vial.[17] This ensures a solid residue remains at equilibrium.[1] Prepare triplicate vials for each buffer system to be tested (e.g., water, PBS pH 7.4, SGF pH 1.2).

-

Equilibration: Add a precise volume (e.g., 1.0 mL) of the desired buffer to each vial. Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C) for 24 to 72 hours. The long incubation ensures equilibrium is reached.[21]

-

Phase Separation: After incubation, visually inspect the vials to confirm that excess solid remains. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates. Causality Note: This step is critical to ensure only the dissolved compound is measured.

-

Dilution: Accurately dilute the filtered sample with the HPLC mobile phase to bring its concentration within the range of the calibration curve. The dilution factor must be recorded precisely.

-

HPLC Analysis: Inject the prepared calibration standards and the diluted samples onto the HPLC system. Generate a calibration curve by plotting the peak area against concentration for the standards.

-

Calculation: Determine the concentration of the diluted sample from the calibration curve. Calculate the thermodynamic solubility using the following formula: Solubility (mg/mL) = Concentration from HPLC (mg/mL) × Dilution Factor

Protocol 2: Kinetic Solubility (DMSO Co-solvent Method)

This protocol provides a rapid assessment suitable for early-stage screening.

Objective: To determine the concentration at which (S)-7-Fluorochroman-4-amine hydrochloride precipitates from an aqueous buffer upon addition from a DMSO stock solution.

Materials:

-

(S)-7-Fluorochroman-4-amine hydrochloride

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microtiter plates (UV-transparent for some methods)

-

Multichannel pipette or automated liquid handler

-

Plate reader (nephelometric or UV-Vis)

Workflow Diagram:

Caption: Workflow for Kinetic Solubility Determination.

Step-by-Step Procedure:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of (S)-7-Fluorochroman-4-amine hydrochloride in 100% DMSO (e.g., 10 mM). Ensure the compound is fully dissolved.

-

Plate Preparation: Using a multichannel pipette, dispense the aqueous buffer (e.g., 198 µL of PBS, pH 7.4) into the wells of a 96-well plate.

-

Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer-containing wells. This creates a final DMSO concentration of 1%, which is generally well-tolerated. The final compound concentration would be 100 µM in this example. Causality Note: Starting from a dissolved state in DMSO and adding to an aqueous 'anti-solvent' can create a supersaturated solution, which is why this is a 'kinetic' and not an 'equilibrium' measurement.[15]

-

Incubation: Seal the plate and incubate at room temperature for 1-2 hours with gentle shaking. This allows time for any precipitation to occur.

-

Measurement: Measure the turbidity of each well using a nephelometric plate reader or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) using a UV-Vis plate reader.[16] An increase in light scattering or absorbance indicates precipitation.

-

Data Analysis: The kinetic solubility is reported as the highest concentration tested that did not result in significant precipitation above the background noise of the assay. This can be performed at multiple concentrations to pinpoint the solubility limit more accurately.

Data Presentation and Interpretation

Solubility data should be presented clearly, specifying the method, temperature, and composition of the medium.

Table 2: Hypothetical Solubility Data for (S)-7-Fluorochroman-4-amine hydrochloride

| Method | Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| Thermodynamic | Purified Water | ~6.5 | 25 | 15,500 | 76,115 |

| Thermodynamic | SGF (Simulated Gastric) | 1.2 | 37 | >50,000 | >245,531 |

| Thermodynamic | PBS (Phosphate-Buffered Saline) | 7.4 | 37 | 850 | 4,174 |

| Kinetic | PBS + 1% DMSO | 7.4 | 25 | 1,800 | 8,839 |

Interpretation:

-

The hypothetical data shows high solubility in acidic conditions (pH 1.2), as expected for an amine salt.[18]

-

Solubility is significantly lower at neutral pH (7.4). The drop is substantial, indicating that the less soluble free base is the predominant species at this pH.

-

The kinetic solubility is higher than the thermodynamic solubility at pH 7.4, a classic observation highlighting the potential for supersaturation and the formation of a metastable amorphous precipitate in the kinetic assay.[19][20]

-

The high solubility in water relative to PBS could indicate some buffer salt effects or "salting out," a factor that should be considered in formulation.[6]

Conclusion

Characterizing the solubility of (S)-7-Fluorochroman-4-amine hydrochloride is not a single measurement but a systematic investigation. As demonstrated, its solubility is intricately linked to pH and the presence of common ions. A dual approach, utilizing high-throughput kinetic assays for initial screening and the definitive thermodynamic shake-flask method for lead candidates, provides a comprehensive profile. This data is fundamental for predicting oral absorption, guiding formulation strategies to overcome solubility challenges, and ultimately increasing the probability of developing a successful drug product.

References

- Serajuddin, A. T. (2007).

- CymitQuimica. (n.d.). 7-Fluorochroman-4-amine hydrochloride. CymitQuimica.

- Alsenz, J., & Kansy, M. (2012).

- Alsenz, J., & Kansy, M. (2012).

- CK-12 Foundation. (2026). Common Ion Effect on Solubility of Ionic Salts.

- Pan, L., Ho, Q., & Tsutsui, K. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Improved Pharma.

- Brittain, H. G. (n.d.). Thermodynamic vs. kinetic solubility: Knowing which is which.

- Evotec. (n.d.). Thermodynamic Solubility Assay. Evotec.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.

- Wikipedia. (n.d.). Common-ion effect. Wikipedia.

- AP Chemistry. (n.d.). 8.11 pH and Solubility. AP Chemistry.

- Chemistry LibreTexts. (2025). Common Ion Effect. Chemistry LibreTexts.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method. Pharmacology Discovery Services.

- Sigma-Aldrich. (n.d.). 6-Fluorochroman-4-amine hydrochloride. Sigma-Aldrich.

- Benchchem. (n.d.).

- Quora. (2018). How does the common ion effect influence the solubility of a sparingly soluble salt?. Quora.

- Creative Biolabs. (n.d.). Aqueous Solubility.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- YouTube. (2025). pH and Solubility. YouTube.

- Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. Chemistry LibreTexts.

- Fluorochem. (n.d.). 6-Fluorochroman-4-amine hydrochloride (CAS 191609-45-7). Fluorochem.

- Scrivens, B. A. (2013). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review.

- Benchchem. (n.d.). (R)-7-Methylchroman-4-amine molecular weight and formula. Benchchem.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. 7-Fluorochroman-4-amine hydrochloride | CymitQuimica [cymitquimica.com]

- 8. 6-Fluorochroman-4-amine hydrochloride | 191609-45-7 [sigmaaldrich.com]

- 9. chemistrystudent.com [chemistrystudent.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 12. Common-ion effect - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. researchgate.net [researchgate.net]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. evotec.com [evotec.com]

- 19. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ovid.com [ovid.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

(S)-7-Fluorochroman-4-amine hydrochloride stability and storage

Technical Whitepaper: Physicochemical Stability, Storage Modalities, and Degradation Profiling of (S)-7-Fluorochroman-4-amine Hydrochloride

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry, frequently serving as the core for therapeutics targeting neurodegenerative diseases, cardiovascular conditions, and specific channelopathies[1][2]. The introduction of a chiral amine at the C4 position and a fluorine atom at the C7 position yields (S)-7-fluorochroman-4-amine. To mitigate the inherent instability of the free base, this compound is isolated and utilized as a hydrochloride salt. This guide provides drug development professionals with a comprehensive, causality-driven framework for handling, storing, and validating the stability of this critical pharmaceutical building block.

Structural Causality & Physicochemical Profiling

Why the Hydrochloride Salt? Free primary amines are highly susceptible to atmospheric oxidation and nucleophilic side reactions. Protonation of the amine to form the hydrochloride salt sequesters the nitrogen's lone pair, drastically reducing its nucleophilicity and susceptibility to oxidative degradation, thereby extending the compound's shelf-life[3][4].

The Role of C7-Fluorination: The fluorine atom at the 7-position exerts a strong inductive electron-withdrawing effect (-I effect), which slightly lowers the pKa of the C4-amine compared to its unfluorinated counterpart. This substitution not only enhances the metabolic stability of the downstream active pharmaceutical ingredient (API) but also increases the crystal lattice energy of the salt. This makes the compound less hygroscopic than expected, though moisture protection remains a critical operational parameter[2][4].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| Compound Name | (S)-7-Fluorochroman-4-amine hydrochloride |

| CAS Number | 191608-21-6 (Racemate/General)[5] |

| Molecular Formula | C9H11ClFNO |

| Molecular Weight | 203.64 g/mol |

| Physical State | Solid (typically off-white to crystalline powder) |

| Solubility | Soluble in Methanol, DMSO, Water (pH dependent) |

| Hygroscopicity | Moderate (requires active desiccation) |

Mechanisms of Degradation

Understanding the specific degradation pathways is essential for developing robust storage protocols. The stability of (S)-7-fluorochroman-4-amine HCl is primarily challenged by three distinct vectors:

-

Alkaline Free-Basing: Exposure to high pH environments or basic excipients neutralizes the hydrochloride salt, generating the reactive free amine. Once liberated, the amine is highly susceptible to N-oxidation and dimerization[3][6].

-

Hydrolytic Cleavage: While the chroman ring is generally stable, extreme acidic conditions coupled with elevated temperatures can promote ring-opening or cleavage at the ether linkage, though this is a minor pathway compared to primary amine degradation[7].

-

Photolytic & Oxidative Stress: Exposure to UV light and reactive oxygen species (ROS) can lead to the formation of N-oxides and subsequent radical-mediated degradation of the aliphatic ring[8].

Primary degradation pathways of (S)-7-Fluorochroman-4-amine HCl under environmental stress.

Field-Proven Storage & Handling Protocols (Self-Validating System)

To ensure the integrity of the chiral center and prevent chemical degradation, storage protocols must be treated as a self-validating system rather than a static set of rules.

-

Temperature Control: Store strictly at 2-8°C for long-term preservation[9][10]. Causality: Elevated temperatures exponentially accelerate the kinetics of trace hydrolysis if residual moisture is present in the vial.

-

Moisture Exclusion (Desiccation): The hydrochloride salt is moderately hygroscopic. Absorption of water can create a localized micro-environment that facilitates acid-base shifts and subsequent degradation. Store in tightly sealed amber glass vials within a secondary desiccator containing Drierite or silica gel[3][4].

-

Inert Atmosphere: For bulk storage or after breaking the original manufacturer's seal, backfill the headspace of the container with high-purity Argon or Nitrogen gas to displace oxygen and prevent oxidative degradation[11].

-

Self-Validation Check: Periodically validate storage efficacy by performing Karl Fischer (KF) titration to ensure moisture content remains below 0.5% w/w, and chiral HPLC to confirm enantiomeric excess (ee) remains > 99%.

Experimental Workflow: Forced Degradation & Stability Testing

To establish a stability-indicating analytical method (typically UHPLC-MS/MS or RP-HPLC with DAD), the compound must be subjected to forced degradation according to ICH Q1A(R2) guidelines[8][12]. The following protocol outlines the causality behind each stress condition.

Step-by-Step Forced Degradation Protocol:

-

Stock Solution Preparation: Dissolve (S)-7-fluorochroman-4-amine HCl in a 50:50 mixture of LC-MS grade Methanol and HPLC water to yield a 1.0 mg/mL concentration.

-

Causality: Methanol ensures complete dissolution of the organic framework, while water provides the necessary medium for hydrolytic stress testing[7].

-

-

Acidic Stress: Combine 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH prior to injection.

-

Causality: Evaluates the stability of the ether linkage and the chiral center against acid-catalyzed racemization[12].

-

-

Alkaline Stress: Combine 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at room temperature for 4 hours. Neutralize with 0.1 N HCl.

-

Oxidative Stress: Combine 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature for 24 hours in the dark.

-

Thermal/Photolytic Stress: Expose a thin layer of the solid salt in a Petri dish to 105°C in a hot air oven for 24 hours, and a separate sample to UV light (254 nm) for 24 hours. Dissolve in diluent before analysis.

-

Causality: Determines solid-state stability and dictates specific packaging requirements[6].

-

ICH-aligned forced degradation workflow for stability-indicating method development.

References

-

2a biotech. "Product Detail: (S)-7-FLUOROCHROMAN-4-AMINE HYDROCHLORIDE." 2a biotech.[Link]

-

SciSpace. "Stability-indicating method development and validation of itraconazole and terbinafine hcl in bulk and pharmaceutical tablet dosage form." SciSpace. [Link]

-

ACS Publications. "Visible-Light-Promoted Metal-Free Three-Component Reaction for the Synthesis of Sulfonated 4-Amino-chromans." Organic Letters. [Link]

-

Scholars Research Library. "Stability indicating spectrofluorimetric method for determination of duloxetine hydrochloride in bulk and in dosage form." Scholars Research Library. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. [(2-Fluorophenyl)methyl](prop-2-en-1-yl)amine hydrochloride (1158194-34-3) for sale [vulcanchem.com]

- 5. 7-fluorochroman-4-amine hydrochloride | 191608-21-6 [chemicalbook.com]

- 6. chemmethod.com [chemmethod.com]

- 7. Development and Validation of a Stability-Indicating RP-HPLC Method for Duloxetine Hydrochloride in its Bulk and Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. (R)-chroman-4-amine;CAS No.:210488-55-4 [chemshuttle.com]

- 10. chemscene.com [chemscene.com]

- 11. 2-Fluoroethanamine hydrochloride | 460-08-2 [sigmaaldrich.com]

- 12. scispace.com [scispace.com]

Navigating the Unseen: A Technical Safety and Handling Guide for (S)-7-Fluorochroman-4-amine Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (S)-7-Fluorochroman-4-amine hydrochloride is publicly available at the time of this publication. This guide has been meticulously compiled by synthesizing safety data from structurally analogous compounds, including chroman-4-amine derivatives and other fluorinated aromatic amines, alongside established principles of chemical safety. The recommendations herein are based on the anticipated hazards associated with the compound's functional groups. All users must exercise extreme caution and conduct their own risk assessments prior to handling this substance. This compound is intended for laboratory research use only.[1]

Compound Identification and Physicochemical Profile

(S)-7-Fluorochroman-4-amine hydrochloride is a chiral organic compound of interest in medicinal chemistry and drug discovery. Its structure features a chroman backbone, a primary amine at the 4-position, and a fluorine atom at the 7-position. The hydrochloride salt form generally enhances water solubility and stability.

Structural Representation:

Caption: Chemical structure of (S)-7-Fluorochroman-4-amine hydrochloride.

A summary of key physicochemical properties, compiled from available data on the base and related compounds, is presented in Table 1.

| Property | Value/Information | Source(s) |

| Chemical Name | (S)-7-Fluorochroman-4-amine hydrochloride | - |

| Synonyms | (4S)-7-fluoro-3,4-dihydro-2H-chromen-4-amine hydrochloride | - |

| CAS Number | 1018978-91-0 (for the (S)-free base) | [2] |

| Molecular Formula | C₉H₁₁ClFNO | [1] |

| Molecular Weight | 203.64 g/mol | [1] |

| Physical Form | Expected to be a solid, potentially off-white to white powder or crystals. | [3] |

| Purity | Typically supplied at ≥95% or ≥98% purity for research purposes. | [1][2][4][5] |

| Storage Temperature | Recommended storage at 2-8°C or room temperature, in a dry, well-ventilated area under an inert atmosphere. | [3][5][6] |

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data, a precautionary approach is mandatory. The hazard profile is inferred from related chroman-4-amines and general knowledge of primary amine hydrochlorides and fluorinated aromatic compounds.

Anticipated Hazards: Based on data for analogous compounds like (S)-Chroman-4-amine hydrochloride and 6-Fluorochroman-4-amine hydrochloride, the following GHS hazard statements are likely applicable[3][6]:

-

H302: Harmful if swallowed. [3]

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H332: Harmful if inhaled. [7]

-

H335: May cause respiratory irritation. [3]

The presence of the fluorine atom on the aromatic ring warrants additional caution. While enhancing metabolic stability in a drug development context, some fluorinated organic compounds can exhibit persistent and toxic properties.[8][9][10][11][12] Long-term exposure effects for this specific compound are unknown.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and proactive approach to safety is essential when handling (S)-7-Fluorochroman-4-amine hydrochloride. The following protocols are designed to minimize exposure risk.

Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[13] A safety shower and eyewash station must be readily accessible.[14]

Personal Protective Equipment (PPE): A comprehensive PPE strategy is the cornerstone of safe handling.

-

Eye and Face Protection: Chemical safety goggles with side shields or a full-face shield are mandatory.[15]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the compound.

-

Skin and Body Protection: A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing, such as an impervious apron and sleeves, is recommended.[13]

-

Respiratory Protection: If there is a risk of generating dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter is necessary.[15]

Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before breaks.[13]

Caption: Safe handling workflow for (S)-7-Fluorochroman-4-amine hydrochloride.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and to prevent accidental release.

-

Storage Conditions: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[16] Storage at 2-8°C is often recommended to ensure long-term stability.[3] The storage area should be away from incompatible materials such as strong oxidizing agents.[15]

-

Inert Atmosphere: For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent degradation from moisture and air.[3][17]

Emergency Procedures

A well-defined emergency plan is crucial. All personnel must be familiar with these procedures before working with the compound.

First Aid Measures:

-

Inhalation: If inhaled, immediately move the individual to fresh air.[17] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.

-

Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[17][18] Seek medical attention if irritation persists.

-

Eye Contact: If the compound enters the eyes, immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[14][17] Remove contact lenses if present and easy to do.[14] Seek immediate medical attention.

-

Ingestion: If swallowed, do NOT induce vomiting.[17] Rinse the mouth with water and seek immediate medical attention.

Spill Response: The appropriate response to a spill depends on its size and location.

-

Small Spills (in a fume hood):

-

Ensure proper PPE is worn.

-

Contain the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[14] Do not use combustible materials like paper towels to absorb the initial spill.

-

Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.[19]

-